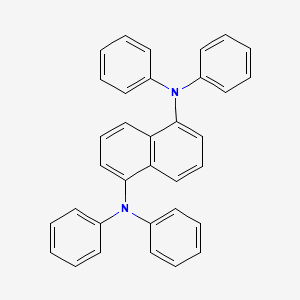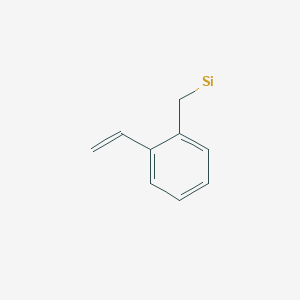![molecular formula C20H21NOSn B14261307 Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- CAS No. 185245-25-4](/img/structure/B14261307.png)
Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a phenyl group and a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylstannyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, phenyl[2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]
- Methanone, (2-methylphenyl)phenyl-
- Methanone, (4-aminophenyl)phenyl-
Uniqueness
Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
CAS No. |
185245-25-4 |
|---|---|
Molecular Formula |
C20H21NOSn |
Molecular Weight |
410.1 g/mol |
IUPAC Name |
phenyl-(4-phenyl-2-trimethylstannyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C17H12NO.3CH3.Sn/c19-17(14-9-5-2-6-10-14)16-12-18-11-15(16)13-7-3-1-4-8-13;;;;/h1-11,18H;3*1H3; |
InChI Key |
KTUQMYPNPYGHBY-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C(=CN1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


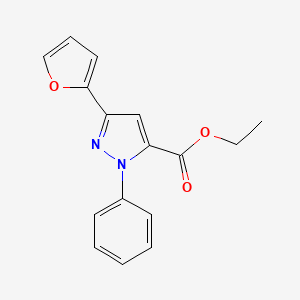
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
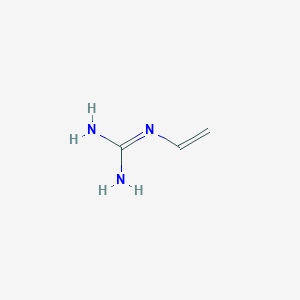
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
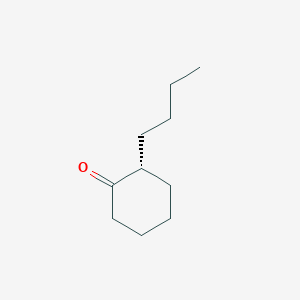
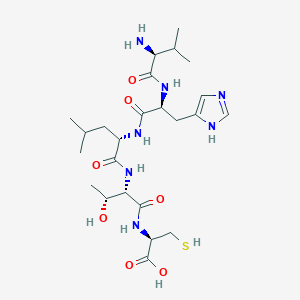


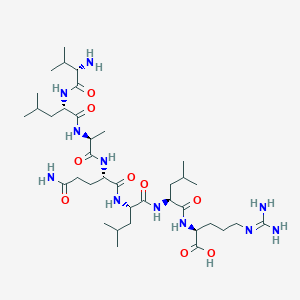
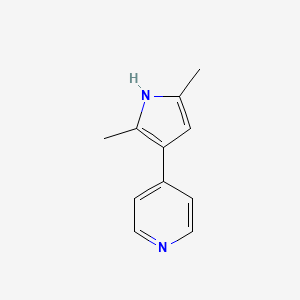
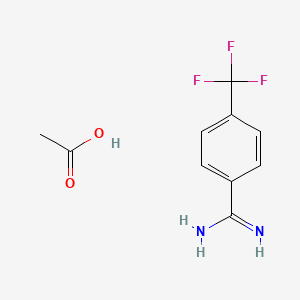
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
